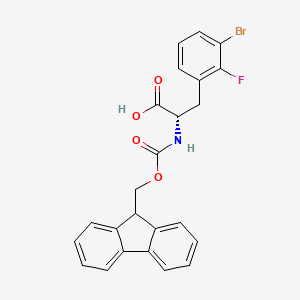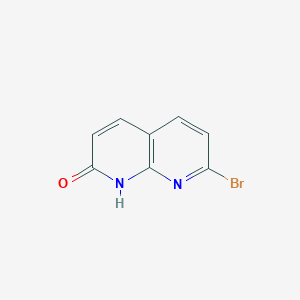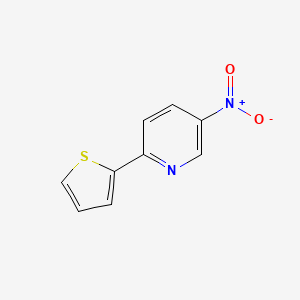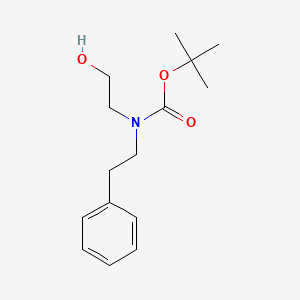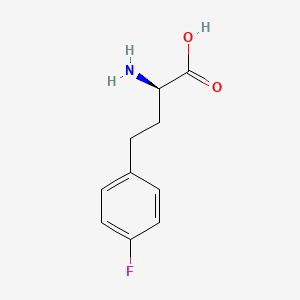
(R)-4-Fluorohomophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Fluorohomophenylalanine is an amino acid derivative where a fluorine atom is substituted at the para position of the phenyl ring of homophenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Fluorohomophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a series of reactions including condensation with glycine derivatives to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the desired ®-4-Fluorohomophenylalanine.
Industrial Production Methods: Industrial production methods for ®-4-Fluorohomophenylalanine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: ®-4-Fluorohomophenylalanine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction could produce 4-fluorophenylethylamine.
Applications De Recherche Scientifique
®-4-Fluorohomophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-4-Fluorohomophenylalanine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to changes in enzyme activity or receptor signaling, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
4-Fluorophenylalanine: Similar in structure but lacks the additional carbon in the side chain.
Homophenylalanine: Lacks the fluorine substitution.
4-Fluorophenylglycine: Similar but with a different side chain structure.
Uniqueness: ®-4-Fluorohomophenylalanine is unique due to the presence of both the fluorine atom and the extended side chain, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(2R)-2-amino-4-(4-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMMRQAUOPVWML-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
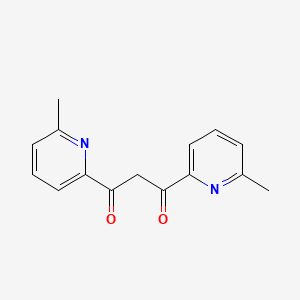
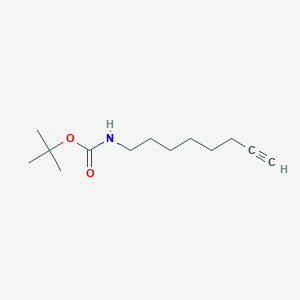
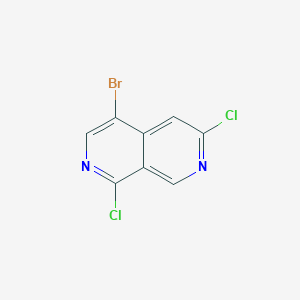
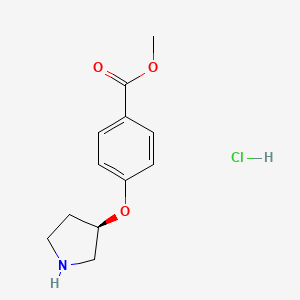
![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)
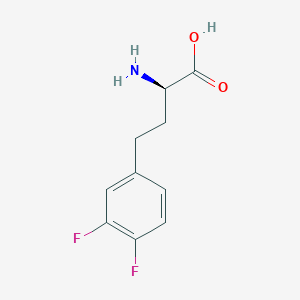
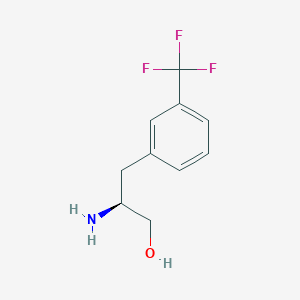
![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
